molecular formula C11H6BrClN4 B2823956 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine CAS No. 1254710-16-1

8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine

Cat. No. B2823956
CAS RN: 1254710-16-1
M. Wt: 309.55
InChI Key: YIHLYKHEEQDQCL-UHFFFAOYSA-N
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Description

“8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of “this compound” involves a three-step reaction sequence . The process is described as atom-economical, one-pot, and three-step cascade . The products were obtained in high yield and purity .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps . The protocol features initial oxidative cyclization of readily available chloropyrimidinylhydrazones followed by feasible Dimroth rearrangement .


Physical And Chemical Properties Analysis

The compound has 17 heavy atoms and 15 aromatic heavy atoms . It has no rotatable bonds, 3 H-bond acceptors, and no H-bond donors . Its molar refractivity is 68.93 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tang, Wang, Li, and Wang (2014) synthesized 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines using bromine-mediated oxidative cyclization. They confirmed the structure through single-crystal X-ray analysis. These compounds showed stability, allowing for isolation in pure form, and could be converted into 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement. The halogen functionalities on the pyrimidine nucleus make these products versatile intermediates for synthetic diversification (Tang, Wang, Li, & Wang, 2014).

Potential as Antiasthma Agents

  • Medwid et al. (1990) found 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines to be active as mediator release inhibitors in a human basophil histamine release assay, suggesting potential applications as antiasthma agents. These compounds were synthesized through a series of reactions starting from arylamidines, with several derivatives showing promising activity for further pharmacological study (Medwid et al., 1990).

Antimicrobial Applications

  • Kumara, Mohana, and Mallesha (2013) synthesized new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and tested them for antimicrobial activity against clinically isolated strains. Some compounds showed good activity against tested microbial strains, indicating potential applications in antimicrobial therapies (Kumara, Mohana, & Mallesha, 2013).

Photophysical and Redox Properties

  • Rasputin et al. (2020) studied the optical and electrochemical properties of [1,2,4]triazolo[1,5-a]pyrimidines with various (het)aryl substituents. These compounds were found to be promising as luminescent dyes and push-pull systems due to their photophysical and redox properties (Rasputin et al., 2020).

Further Chemical Transformations

  • Li, Li, and Wang (2010) explored reactions of chloropyrimidinyl hydrazones with bromine, leading to [1,2,4]triazolo[4,3-c]pyrimidines and subsequent Dimroth rearrangement to produce functionalized 2-substituted [1,2,4]triazolo[1,5-c]pyrimidines. This highlights the compound's potential as a versatile intermediate in chemical synthesis (Li, Li, & Wang, 2010).

Mechanism of Action

The “8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine” and its derivatives have been found to inhibit CDK2, a target for cancer treatment . The compounds significantly inhibited the growth of three examined cell lines .

Future Directions

While there is limited information on the future directions of “8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine”, the compound’s potential as a CDK2 inhibitor suggests it could be further explored for cancer treatment . More research is needed to fully understand its potential applications and safety profile.

properties

IUPAC Name

8-bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN4/c12-8-9(13)14-6-17-11(8)15-10(16-17)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHLYKHEEQDQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NC(=C(C3=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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